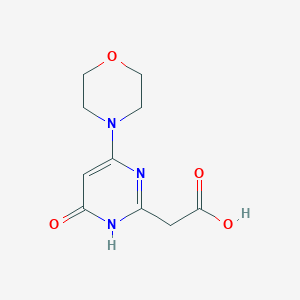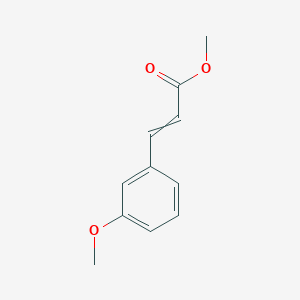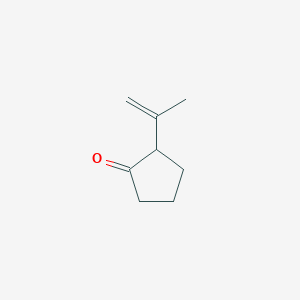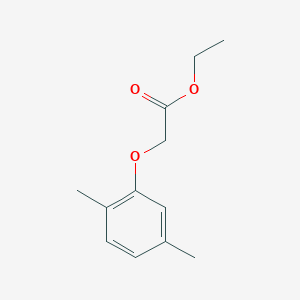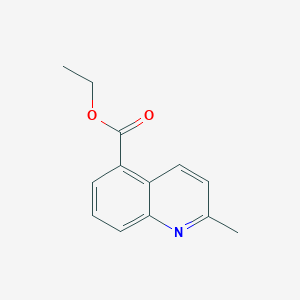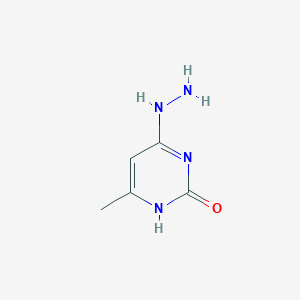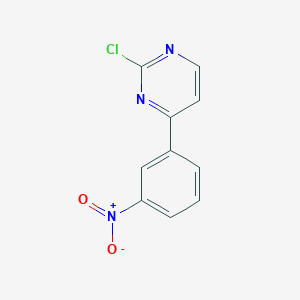![molecular formula C16H12O4 B8757897 3-(benzo[d][1,3]dioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B8757897.png)
3-(benzo[d][1,3]dioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
概要
説明
3-(benzo[d][1,3]dioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 3,4-methylenedioxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and advanced purification techniques like recrystallization or chromatography can also enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.
科学的研究の応用
3-(benzo[d][1,3]dioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial, antioxidant, and anti-inflammatory activities, making it a subject of interest in biological studies.
Medicine: Research has shown that this compound may have anticancer properties, and it is being investigated for its potential use in cancer therapy.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
作用機序
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.
類似化合物との比較
Similar Compounds
Chalcone: The parent compound of the chalcone family, which has a similar α,β-unsaturated carbonyl system but lacks the hydroxyl and methylenedioxy groups.
Flavonoids: A class of compounds structurally related to chalcones, known for their antioxidant properties.
Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and anticancer activities.
Uniqueness
3-(benzo[d][1,3]dioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of both hydroxyl and methylenedioxy groups, which contribute to its distinct chemical reactivity and biological activities. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.
特性
分子式 |
C16H12O4 |
|---|---|
分子量 |
268.26 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12O4/c17-13-4-2-1-3-12(13)14(18)7-5-11-6-8-15-16(9-11)20-10-19-15/h1-9,17H,10H2 |
InChIキー |
CWSQRPNIIOUPKK-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CC=C3O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
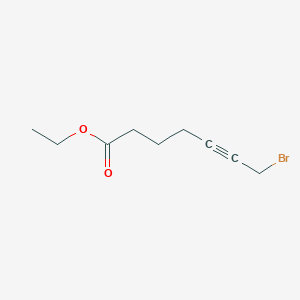
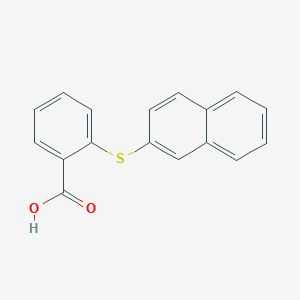
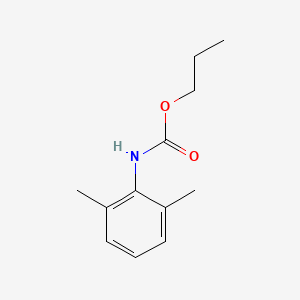
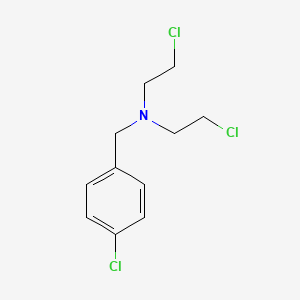
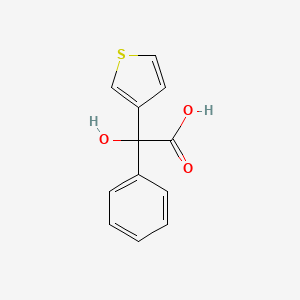
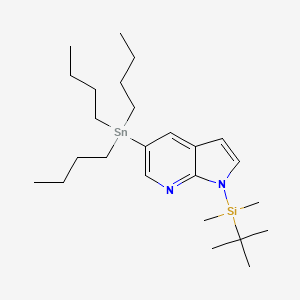
![2-[(2-hydroxyethyl)amino]-N-(3-pyridinyl)acetamide](/img/structure/B8757868.png)
